molecular formula Cl2Sr B076808 Strontium chloride CAS No. 10476-85-4

Strontium chloride

Cat. No. B076808
M. Wt: 158.52 g/mol
InChI Key: AHBGXTDRMVNFER-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08624041B2

Procedure details

A mixture of tetrahydrofuran (375 ml), 5-(bis-ethoxycarbonylmethyl-amino)-4-cyano-3-methoxycarbonylmethyl-thiophene-2-carboxylic acid ethyl ester (250 g) and 1200 ml 10% aq. solution of lithium hydroxide was stirred at room temperature for about 4 to 6 hours in a round bottom flask. The reaction mass was filtered off to remove any insoluble material. The clear filtrate was further stirred with 2.2 moles of strontium chloride in 1.7 liters of water for 15 to 20 hours at room temperature. The precipitated solid, distrontium salt of 2-[N-N-di(carboxymethyl-)amino]-3-cyano-4-carboxymethylthiophene-5-carboxylic acid in the form of an octahydrate, was filtered off and washed with water to form a wet cake. The resulting wet cake was dried to yield 333 grams of strontium ranelate octahydrate having a purity greater than 99.5% as determined by HPLC.
Quantity
375 mL
Type
reactant
Reaction Step One
Name
5-(bis-ethoxycarbonylmethyl-amino)-4-cyano-3-methoxycarbonylmethyl-thiophene-2-carboxylic acid ethyl ester
Quantity
250 g
Type
reactant
Reaction Step One
[Compound]
Name
aq. solution
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step Two
Name
Quantity
1.7 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4]CC1.C([O:8][C:9]([C:11]1[S:12][C:13]([NH:23][CH:24]([C:30]([O:32]CC)=[O:31])C(OCC)=O)=[C:14]([C:21]#[N:22])[C:15]=1[CH2:16][C:17]([O:19]C)=[O:18])=[O:10])C.[OH-:35].[Li+].[Cl-].[Sr+2:38].[Cl-]>O>[CH2:16]([C:17]([O-:19])=[O:18])[C:15]1[C:14]([C:21]#[N:22])=[C:13]([N:23]([CH2:24][C:30]([O-:32])=[O:31])[CH2:4][C:5]([O-:1])=[O:35])[S:12][C:11]=1[C:9]([O-:8])=[O:10].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Sr+2:38].[Sr+2:38] |f:2.3,4.5.6,8.9.10.11.12.13.14.15.16.17.18|

Inputs

Step One
Name
Quantity
375 mL
Type
reactant
Smiles
O1CCCC1
Name
5-(bis-ethoxycarbonylmethyl-amino)-4-cyano-3-methoxycarbonylmethyl-thiophene-2-carboxylic acid ethyl ester
Quantity
250 g
Type
reactant
Smiles
C(C)OC(=O)C=1SC(=C(C1CC(=O)OC)C#N)NC(C(=O)OCC)C(=O)OCC
Name
aq. solution
Quantity
1200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Step Two
Name
Quantity
2.2 mol
Type
reactant
Smiles
[Cl-].[Sr+2].[Cl-]
Name
Quantity
1.7 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for about 4 to 6 hours in a round bottom flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered off
CUSTOM
Type
CUSTOM
Details
to remove any insoluble material
FILTRATION
Type
FILTRATION
Details
The precipitated solid, distrontium salt of 2-[N-N-di(carboxymethyl-)amino]-3-cyano-4-carboxymethylthiophene-5-carboxylic acid in the form of an octahydrate, was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to form a wet cake
CUSTOM
Type
CUSTOM
Details
The resulting wet cake was dried

Outcomes

Product
Details
Reaction Time
5 (± 1) h
Name
Type
product
Smiles
C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.[Sr+2].[Sr+2]
Measurements
Type Value Analysis
AMOUNT: MASS 333 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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